2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE
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Overview
Description
2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidine and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and therapeutic effects.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-CHLOROPHENYL)-N-METHYLACETAMIDE
- **2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-BROMOPHENYL)-N-METHYLACETAMIDE
Uniqueness
The uniqueness of 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE lies in its specific structural features, such as the fluorophenyl group, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4/c1-15-13-18(22(32)29-11-5-4-6-12-29)20-21(26-15)28(3)24(34)30(23(20)33)14-19(31)27(2)17-9-7-16(25)8-10-17/h7-10,13H,4-6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMGUNHJRVLNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)N(C)C3=CC=C(C=C3)F)C)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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